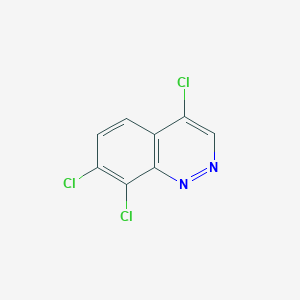

4,7,8-Trichlorocinnoline

Description

4,7,8-Trichlorocinnoline is a chlorinated derivative of cinnoline, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 2. Chlorinated cinnolines are often studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing properties and ability to modulate biological activity .

Properties

IUPAC Name |

4,7,8-trichlorocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-2-1-4-6(10)3-12-13-8(4)7(5)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWPGJBIETYHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CN=N2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7,8-Trichlorocinnoline typically involves the chlorination of cinnoline. One common method includes the reaction of cinnoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4, 7, and 8 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to maintain product quality and yield. The chlorination reaction is optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4,7,8-Trichlorocinnoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of this compound.

Scientific Research Applications

4,7,8-Trichlorocinnoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7,8-Trichlorocinnoline involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, inferences can be drawn from structurally analogous compounds and regulatory insights:

2.1. Chlorinated Heterocycles: Electronic and Reactivity Profiles

- 4,7,8-Trichlorocinnoline vs. Octachlorocamphene (CAS 57-74-9): Octachlorocamphene, a heavily chlorinated cyclodiene, shares high halogenation but differs in core structure (camphene vs. cinnoline). The trichloro substitution in cinnoline likely results in lower environmental persistence compared to octachlorocamphene, which is banned due to its bioaccumulative toxicity .

- Comparison with 4,7,8-Isoquinolinetriol (CAS 82334-24-5): While both compounds feature substituents at positions 4,7,8, 4,7,8-isoquinolinetriol contains hydroxyl groups instead of chlorine. This difference drastically alters solubility (hydrophilic vs. hydrophobic) and reactivity, with the hydroxyl groups enabling hydrogen bonding and metabolic pathways absent in chlorinated analogs .

Research Findings and Data Gaps

3.1. Key Data Table

3.2. Limitations in Current Evidence

The provided sources lack direct data on this compound, necessitating reliance on structural analogs and regulatory trends. For instance, underscores the importance of rigorous research methodologies to address such gaps .

Biological Activity

4,7,8-Trichlorocinnoline is a compound belonging to the class of cinnolines, which are known for their diverse biological activities. This article examines the biological activity of this compound by reviewing relevant literature and research findings.

Overview of Cinnolines

Cinnolines are bicyclic compounds characterized by a fused pyridine and pyrazole structure. Their derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural modifications in cinnolines significantly influence their biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study published in Science of Synthesis highlights that certain cinnoline derivatives possess antibacterial activity against various strains of bacteria. The specific activity of this compound against gram-positive and gram-negative bacteria has been documented, showing potential as a therapeutic agent in treating bacterial infections .

Central Nervous System (CNS) Activity

Recent studies have explored the effects of this compound on the central nervous system. It has been suggested that some cinnoline derivatives can interact with neurotransmitter systems, potentially offering neuroprotective effects or influencing mood disorders. Preliminary findings indicate that this compound may modulate certain receptors implicated in CNS activity .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. These findings suggest that this compound could be a candidate for developing new antibacterial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers investigated the effects of this compound on neuronal cell lines subjected to oxidative stress. The compound showed a significant reduction in cell death compared to control groups. This suggests its potential role as a neuroprotective agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.